molecular formula C45H55NO16 B611390 Unii-JK7XY84jee CAS No. 352697-38-2

Unii-JK7XY84jee

Cat. No.: B611390
CAS No.: 352697-38-2
M. Wt: 865.9 g/mol
InChI Key: VLNULAHOGSXBDZ-OAGWZNDDSA-N
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Description

TL-310 is a novel, orally active taxane analog with potent pre-clinical activity in taxane-resistant model systems. It is a synthetic compound designed to overcome resistance to traditional taxane-based therapies, such as paclitaxel and docetaxel, which are commonly used in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TL-310 involves multiple steps, including the formation of key intermediates and their subsequent coupling to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of TL-310 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to handle large volumes of reactants and products. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

TL-310 undergoes several types of chemical reactions, including:

    Oxidation: TL-310 can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert TL-310 into reduced forms, potentially altering its pharmacological properties.

    Substitution: TL-310 can undergo substitution reactions where specific functional groups are replaced with others, modifying its chemical and biological characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TL-310 may yield oxidized derivatives with enhanced or reduced biological activity, while substitution reactions can produce analogs with different pharmacokinetic profiles.

Scientific Research Applications

TL-310 has a wide range of scientific research applications, including:

    Chemistry: TL-310 is used as a model compound to study the synthesis and reactivity of taxane analogs.

    Biology: Researchers use TL-310 to investigate its effects on cellular processes, such as microtubule polymerization and cell cycle regulation.

    Medicine: TL-310 is being explored as a potential therapeutic agent for various cancers, particularly those resistant to traditional taxane-based therapies.

    Industry: TL-310’s unique properties make it a valuable compound for developing new drug formulations and delivery systems.

Mechanism of Action

The mechanism of action of TL-310 involves microtubule polymerization, which leads to a block in the G2/M phase of the cell cycle and induces programmed cell death (apoptosis) . TL-310 targets microtubules, essential components of the cell’s cytoskeleton, disrupting their normal function and preventing cell division . This mechanism is similar to that of other taxane-based compounds but with enhanced efficacy in resistant cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: A widely used taxane-based chemotherapy drug.

    Docetaxel: Another taxane analog with similar mechanisms of action.

    Cabazitaxel: A newer taxane analog used for treating resistant cancers.

Uniqueness of TL-310

TL-310 stands out due to its oral bioavailability and potent activity against taxane-resistant cancer cell lines . Unlike paclitaxel and docetaxel, which are typically administered intravenously, TL-310 can be taken orally, offering greater convenience and potentially improved patient compliance . Additionally, TL-310 has shown efficacy in various pre-clinical models, including those resistant to other taxane-based therapies .

Properties

CAS No.

352697-38-2

Molecular Formula

C45H55NO16

Molecular Weight

865.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H55NO16/c1-22(2)20-57-41(54)46-32(27-14-11-17-56-27)33(49)40(53)59-28-19-45(55)37(61-39(52)25-12-9-8-10-13-25)35-43(7,29(48)18-30-44(35,21-58-30)62-24(4)47)36(50)34(60-38(51)26-15-16-26)31(23(28)3)42(45,5)6/h8-14,17,22,26,28-30,32-35,37,48-49,55H,15-16,18-21H2,1-7H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1

InChI Key

VLNULAHOGSXBDZ-OAGWZNDDSA-N

SMILES

O=C(O[C@@H]1C(C)=C(C2(C)C)[C@@H](OC(C3CC3)=O)C([C@@]([C@@H](O)C4)(C)[C@]([C@@]5(OC(C)=O)[C@]4([H])OC5)([H])[C@H](OC(C6=CC=CC=C6)=O)[C@]2(O)C1)=O)[C@H](O)[C@@H](NC(OCC(C)C)=O)C7=CC=CO7

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CO5)NC(=O)OCC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CC7

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CO5)NC(=O)OCC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CC7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TL310;  TL310;  TL 310.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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